3-Oxa-1,7-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1,7-diazaspiro[45]decan-2-one is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing both amine and ester functional groups. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Oxa-1,7-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Similar spirocyclic structure with a methyl group substitution.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane: Contains a methoxy group and an azaspiro framework.
2,7-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with diaza functionality.
Uniqueness
3-Oxa-1,7-diazaspiro[4.5]decan-2-one stands out due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This unique configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-oxa-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) |
InChI Key |
OLQCFJLSEHXWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)COC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.